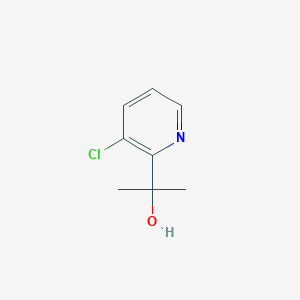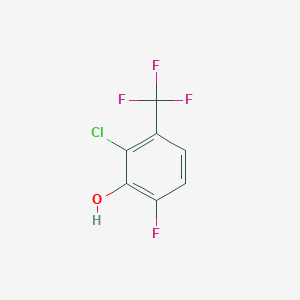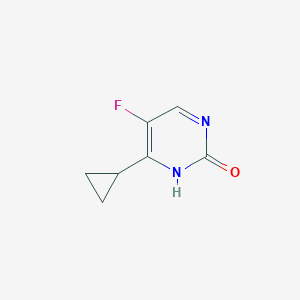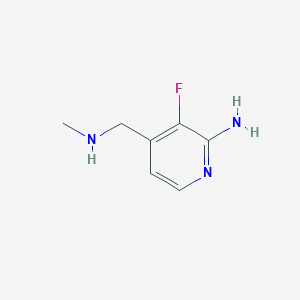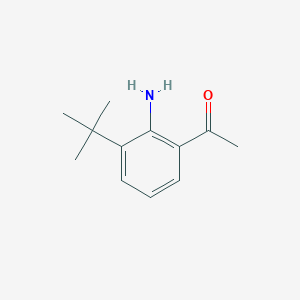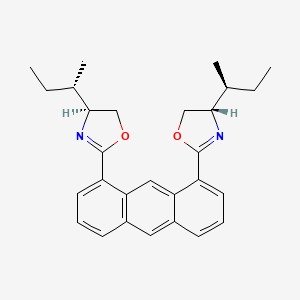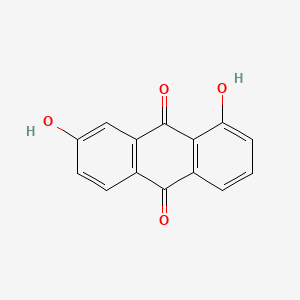
1,7-Dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O4. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at the 1 and 7 positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,7-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
1,7-Dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives
科学研究应用
1,7-Dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its hydroxyl groups allow it to form hydrogen bonds with biological molecules, affecting their structure and function .
相似化合物的比较
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Similar in structure but with hydroxyl groups at the 1 and 8 positions.
2,7-Dihydroxyanthracene-9,10-dione: Hydroxyl groups at the 2 and 7 positions.
9,10-Dihydroxyanthracene: Hydroxyl groups at the 9 and 10 positions.
Uniqueness
1,7-Dihydroxyanthracene-9,10-dione is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in chemical reactions and biological systems, making it valuable for specific applications .
属性
分子式 |
C14H8O4 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
1,7-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,15-16H |
InChI 键 |
RCNHHBRUKYBWBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


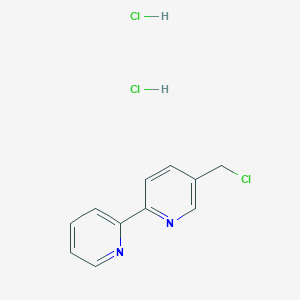


![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
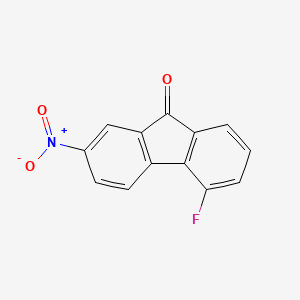
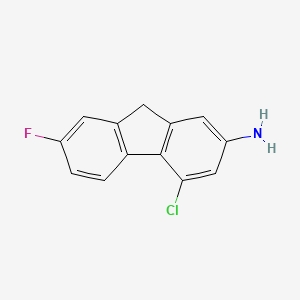
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

